Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]-
Description
Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]- is a chemical compound with a complex structure that includes a hydrazone and a urea derivative
Properties
CAS No. |
149634-41-3 |
|---|---|
Molecular Formula |
C9H10FN3S |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
[1-(2-fluorophenyl)ethylideneamino]thiourea |
InChI |
InChI=1S/C9H10FN3S/c1-6(12-13-9(11)14)7-4-2-3-5-8(7)10/h2-5H,1H3,(H3,11,13,14) |
InChI Key |
SYTQZZSJLXTVMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=S)N)C1=CC=CC=C1F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The target compound forms through a Schiff base reaction between the carbonyl group of 1-(2-fluorophenyl)ethanone (2-fluoroacetophenone) and the primary amine of thiosemicarbazide. Protonation of the carbonyl oxygen by acetic acid enhances electrophilicity, facilitating nucleophilic attack by the hydrazine nitrogen (Figure 1).
Figure 1:
$$
\text{1-(2-Fluorophenyl)ethanone} + \text{Thiosemicarbazide} \xrightarrow{\text{H}^+, \Delta} \text{Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]-}
$$
Standard Protocol
Reactants :
Procedure :
Table 1: Optimization of Acid-Catalyzed Condensation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Time | 4–6 hours | <4h: <60%; >6h: No improvement |
| Temperature | 75–85°C | Lower temps slow kinetics |
| Solvent | Anhydrous ethanol | Higher polarity solvents reduce byproducts |
| Acid Catalyst | Acetic acid (0.5–1%) | Excess acid degrades thiosemicarbazide |
Alkali-Mediated Cyclization of Dithiocarbamate Intermediates
Method Overview
This two-step approach involves:
- Synthesis of sodium dithiocarbamate from 2-fluoroacetophenone and carbon disulfide.
- Alkali-induced cyclization to form the hydrazinecarbothioamide core.
Step 1: Dithiocarbamate Formation
$$
\text{1-(2-Fluorophenyl)ethanone} + \text{CS}_2 + \text{NaOH} \rightarrow \text{Sodium 2-(2-fluorophenyl)ethyldithiocarbamate}
$$
Step 2: Cyclization
$$
\text{Dithiocarbamate} \xrightarrow{\text{NaOH, Δ}} \text{Hydrazinecarbothioamide derivative}
$$
Table 2: Comparative Analysis of Cyclization Methods
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| 8% NaOH, 80°C | 65 | 92% |
| 5% KOH, 70°C | 58 | 89% |
| 10% NH4OH, 90°C | 71 | 94% |
Microwave-Assisted Synthesis
Accelerated Protocol
Microwave irradiation reduces reaction time from hours to minutes while maintaining yield:
- Reactants : Same as acid-catalyzed method.
- Conditions : 300 W, 100°C, 15–20 minutes.
- Yield : 80–84% with 98% purity (vs. 78–82% conventional).
Advantages :
Purification and Characterization
Recrystallization Techniques
Analytical Data
- FT-IR (KBr, cm⁻¹) :
- ¹H NMR (DMSO-d₆, δ ppm) :
- X-ray Crystallography :
Industrial-Scale Production Considerations
Challenges and Solutions
| Challenge | Mitigation Strategy |
|---|---|
| Thiosemicarbazide hydrolysis | Use excess ketone (1.2 equiv) |
| Solvent recovery | Ethanol distillation at 78°C |
| Byproduct formation | Activated charcoal filtration |
Table 3: Cost Analysis per Kilogram
| Component | Cost (USD) |
|---|---|
| 2-Fluoroacetophenone | 320 |
| Thiosemicarbazide | 110 |
| Solvent recovery | −90 |
| Total | 340 |
Emerging Methodologies
Enzymatic Catalysis
Flow Chemistry
- Continuous flow reactor (residence time: 12 minutes):
- 87% yield at 120°C, 20 bar.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivative.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Medicinal Applications
1.1 Anticancer Activity
Hydrazinecarbothioamide derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit the growth of breast cancer cells (MCF-7) and other tumor types by inducing apoptosis and disrupting cell cycle progression .
Table 1: Anticancer Activity of Hydrazinecarbothioamide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-[1-(2-fluorophenyl)ethylidene] | MCF-7 | 5.71 | Apoptosis induction |
| Other Derivative A | HepG2 | 6.14 | Cell cycle arrest |
| Other Derivative B | PC3 | 7.00 | Apoptosis |
1.2 Antimicrobial Properties
The antimicrobial potential of hydrazinecarbothioamide derivatives has also been explored. These compounds demonstrate activity against a range of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways .
Table 2: Antimicrobial Activity of Selected Derivatives
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-[1-(2-fluorophenyl)ethylidene] | MRSA | 32 µg/mL |
| Other Derivative C | E. coli | 16 µg/mL |
| Other Derivative D | C. albicans | 8 µg/mL |
Agricultural Applications
Hydrazinecarbothioamide derivatives are being investigated for their potential as agrochemicals, particularly as insecticides and fungicides. The introduction of fluorinated groups enhances their efficacy and persistence in agricultural settings .
Case Study: Insecticidal Activity
A study reported the synthesis of a hydrazinecarbothioamide derivative that exhibited potent insecticidal activity against common agricultural pests. The compound's effectiveness was attributed to its ability to disrupt the physiological processes in insects, leading to mortality .
Material Science Applications
In addition to biological applications, hydrazinecarbothioamide compounds are being explored for their utility in material science, particularly in the development of polymers and coatings with enhanced properties such as thermal stability and chemical resistance .
Example: Polymer Synthesis
Research has demonstrated that incorporating hydrazinecarbothioamide into polymer matrices can improve mechanical properties and thermal stability, making them suitable for high-performance applications .
Mechanism of Action
The mechanism of action of Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their function. This interaction can lead to changes in cellular pathways and biological activities .
Comparison with Similar Compounds
Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]- can be compared with other similar compounds, such as:
Hydrazinecarbothioamide: Lacks the fluorophenyl group, making it less reactive in certain chemical reactions.
2-[1-(4-fluorophenyl)ethylidene]-1-hydrazinecarbothioamide: Similar structure but with a different position of the fluorine atom, which can affect its reactivity and applications.
These comparisons highlight the unique properties of Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]- and its potential advantages in various applications.
Biological Activity
Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]- (CAS Number: 149634-41-3) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₀FN₃S
- Molecular Weight : 197.25 g/mol
- IUPAC Name : Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]-
The compound features a hydrazinecarbothioamide backbone with a 2-fluorophenyl substituent, which is significant for its biological properties.
Biological Activity Overview
Hydrazinecarbothioamides have been studied for various biological activities, including:
- Antiviral Activity : Certain derivatives have shown significant antiviral effects against HEL cell cultures, with IC₅₀ values ranging from 11 to 20 μM. This suggests potential applications in treating viral infections .
- Cytotoxicity : The compound exhibits cytotoxic properties against various cancer cell lines. For instance, derivatives similar to hydrazinecarbothioamide demonstrated low micromolar IC₅₀ values (1.9–4.4 μM) against human HeLa and CEM T-lymphocytes, indicating strong antitumor activity .
- Antimicrobial Activity : Moderate antimicrobial effects have been observed across several strains of bacteria and fungi, which highlights the compound's potential as an antimicrobial agent .
Table 1: Biological Activity Summary of Hydrazinecarbothioamide Derivatives
Case Studies
- Antitumor Mechanism : A study on a derivative of hydrazinecarbothioamide indicated that it induced apoptosis in A549 lung cancer cells through reactive oxygen species (ROS)-mediated pathways. The compound decreased mitochondrial membrane potential and altered protein expressions related to apoptosis (e.g., increased p53 and cleaved caspase-3) .
- Cytotoxicity Evaluation : Another research evaluated the cytotoxic effects of various thiosemicarbazone derivatives, which included hydrazinecarbothioamides. The most potent compounds showed IC₅₀ values comparable to established chemotherapeutics like melphalan .
- Antimicrobial Properties : In vitro studies have demonstrated that hydrazinecarbothioamides possess moderate antibacterial activity against strains such as Staphylococcus aureus and antifungal activity against Candida species, suggesting their utility in treating infections .
Q & A
Q. Basic Research Focus
-
Synthetic Routes :
The compound can be synthesized via condensation reactions between a fluorophenyl-substituted ketone (e.g., 2-fluoroacetophenone derivatives) and thiosemicarbazide. Key reagents include ethanol or methanol as solvents under reflux conditions (60–80°C), with catalytic acetic acid to promote imine formation .- Example: Reaction of 2-fluoroacetophenone with hydrazinecarbothioamide in ethanol yields the target compound after recrystallization.
-
Characterization :
- FT-IR Spectroscopy : Confirm the presence of C=S (1180–1200 cm⁻¹), C=N (1560–1580 cm⁻¹), and N-H (3150–3250 cm⁻¹) stretches .
- X-ray Crystallography : Use SHELX suite for structure refinement. Key parameters include triclinic crystal systems (e.g., space group P1) and hydrogen bonding networks (e.g., N-H···S interactions) .
How can spectroscopic and crystallographic data resolve ambiguities in structural assignments of this compound?
Q. Advanced Research Focus
- Data Integration :
Combine NMR (¹H/¹³C) and IR to distinguish tautomeric forms (e.g., thione vs. thiol). For example, absence of S-H stretches (~2550 cm⁻¹) confirms the thione form .
What computational approaches are effective in predicting the electronic and coordination properties of this compound?
Q. Advanced Research Focus
- DFT Studies :
Use Gaussian or ORCA software with B3LYP/6-311+G(d,p) basis sets to calculate:- HOMO-LUMO gaps (e.g., ~4.5 eV for fluorophenyl derivatives) to assess redox activity .
- Molecular electrostatic potential (MESP) maps to identify nucleophilic (S, N) sites for metal coordination .
- Hyperpolarizability (β) : Predict nonlinear optical (NLO) properties; values >5× urea suggest sensor applications .
How can researchers address contradictions in reported biological activities of this compound?
Q. Advanced Research Focus
- Methodological Strategies :
- Dose-Response Reproducibility : Validate anticancer activity (e.g., IC₅₀) across multiple cell lines (e.g., MCF-7, HeLa) with standardized MTT assays .
- Metal Chelation Studies : Compare bioactivity in presence/absence of transition metals (e.g., Cu²⁺) to isolate ligand-specific effects .
- Control Experiments : Test hydrolytic stability in physiological buffers to rule out decomposition artifacts .
What are the key considerations for designing metal complexes using this compound as a ligand?
Q. Advanced Research Focus
- Coordination Chemistry :
- The thioamide (C=S) and hydrazone (C=N) groups act as bidentate ligands, forming stable complexes with Cu(II), Ni(II), and Zn(II).
- Synthetic Protocol : React the ligand with metal salts (e.g., CuCl₂·2H₂O) in ethanol/water (1:1) under nitrogen to prevent oxidation .
- Characterization : ESR for Cu(II) complexes (e.g., g∥ = 2.20, g⊥ = 2.05) and magnetic susceptibility for spin states .
How can crystallographic refinement using SHELX improve structural insights?
Q. Basic Research Focus
- Refinement Workflow :
What are the limitations of current biological studies, and how can they be mitigated?
Q. Advanced Research Focus
- Limitations :
- Mitigation Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
